Lipophilicity Advantage: XLogP3 of 4.3 for the 4-Methylbenzylidene Derivative vs. ~3.7 for the Unsubstituted Parent
The target compound exhibits a computed XLogP3 of 4.3, reflecting the contribution of the para-methyl substituent on the benzylidene ring [1]. In contrast, the unsubstituted parent compound 3-benzylidene-5-phenylfuran-2(3H)-one (CAS 4361-96-0, CID 1551567) has an estimated XLogP3 of approximately 3.7 [2]. This +0.6 log-unit increase is consistent with the well-established Hansch π value of ~0.56 for a methyl group on an aromatic ring [3], and it places the target compound nearer the optimal lipophilicity range (LogP 2–5) for oral drug-likeness while remaining below the threshold associated with poor solubility.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 3-Benzylidene-5-phenylfuran-2(3H)-one (CAS 4361-96-0): XLogP3 ≈ 3.7 (estimated by subtracting the Hansch π(CH₃) of 0.56 from 4.3) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 (target more lipophilic by ~0.6 log units) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator value extrapolated by Hansch substituent constant methodology |
Why This Matters
A 0.6 log-unit increase in lipophilicity translates to an approximately 4-fold higher expected partition into lipid membranes, which directly impacts cell permeability, non-specific protein binding, and in vivo distribution—making compound selection based on the desired permeability profile critical.
- [1] PubChem. (2025). Compound Summary for CID 1551568: 3-(4-Methylbenzylidene)-5-phenylfuran-2(3h)-one. XLogP3-AA = 4.3. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/51460-18-5 View Source
- [2] PubChem. (2025). Compound Summary for CID 1551567: 3-Benzylidene-5-phenyl-2,3-dihydrofuran-2-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4361-96-0 View Source
- [3] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC. (π(CH₃) = 0.56 for aromatic substitution). View Source
